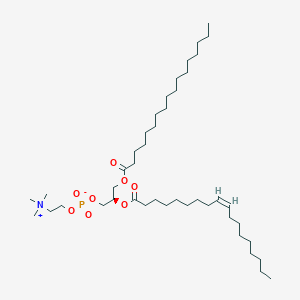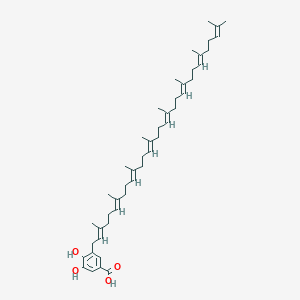
3,4-Dihydroxy-5-all-trans-octaprenylbenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-dihydroxy-5-all-trans-octaprenylbenzoic acid is a dihydroxybenzoic acid where the hydroxy groups are at the 4- and 5-positions together with a octaprenyl group at the 3-position. It is a conjugate acid of a 3,4-dihydroxy-5-all-trans-octaprenylbenzoate.
Wissenschaftliche Forschungsanwendungen
Fungal Biosynthesis
One notable application of a derivative of 3,4-dihydroxy-5-all-trans-octaprenylbenzoic acid is in fungal biosynthesis. Specifically, Abraham and Arfmann (1990) explored derivatives isolated from the fungus Curvularia fallax. They identified compounds including a 3,4- trans -dihydroxy derivative, exploring their biosynthesis and potential applications in natural product chemistry (Abraham & Arfmann, 1990).
Genetic Engineering in Microbial Synthesis
Franke, Sprenger, and Müller (2003) demonstrated the use of genetically engineered Escherichia coli cells for preparing derivatives of 3,4-dihydroxy-5-all-trans-octaprenylbenzoic acid. Their research provided an efficient approach for the production of these compounds by redirecting post-chorismate pathways in microbial biosynthesis (Franke, Sprenger, & Müller, 2003).
Phenolic Acid Analysis in Beverages
Grúz, Novák, and Strnad (2008) developed a rapid method for analyzing phenolic acids, including derivatives of 3,4-dihydroxybenzoic acid, in various beverages. Their work highlights the importance of these compounds in food chemistry and their potential health benefits (Grúz, Novák, & Strnad, 2008).
Anticancer and Antioxidant Properties
Studies have explored the potential anticancer and antioxidant properties of derivatives of 3,4-dihydroxy-5-all-trans-octaprenylbenzoic acid. For instance, Dang Thi et al. (2015) synthesized new compounds from 1,4-dihydroxy-2-naphthoic acid, demonstrating their cytotoxic effects against cancer cell lines (Dang Thi et al., 2015). Additionally, Xu et al. (2017) isolated phenyl ether derivatives from the marine-derived fungus Aspergillus carneus, showing strong antioxidant activities (Xu et al., 2017).
Electrophoresis and Microbial Metabolism Studies
In biochemical research, Golabi and Nematollahi (1997) used electrochemical studies to analyze 3,4-dihydroxybenzoic acid, demonstrating its potential in electro-organic synthesis (Golabi & Nematollahi, 1997). Shineberg and Young (1976) identified the role of a 3,4-dihydroxy derivative in the biosynthesis of bacterial menaquinones, which are vital for microbial metabolism (Shineberg & Young, 1976).
Applications in Environmental Science and Polymer Chemistry
Antony and Wasewar (2019) highlighted the application of 3,4-dihydroxybenzoic acid in environmental science, particularly in the extraction and separation techniques for waste stream management (Antony & Wasewar, 2019). Additionally, Komada, Okada, and Sumitomo (1978) synthesized new polysaccharide-type polymers containing hydroxyl groups, demonstrating the versatility of these compounds in polymer chemistry (Komada, Okada, & Sumitomo, 1978).
Eigenschaften
Produktname |
3,4-Dihydroxy-5-all-trans-octaprenylbenzoic acid |
|---|---|
Molekularformel |
C47H70O4 |
Molekulargewicht |
699.1 g/mol |
IUPAC-Name |
3,4-dihydroxy-5-[(2E,6E,10E,14E,18E,22E,26E)-3,7,11,15,19,23,27,31-octamethyldotriaconta-2,6,10,14,18,22,26,30-octaenyl]benzoic acid |
InChI |
InChI=1S/C47H70O4/c1-35(2)17-10-18-36(3)19-11-20-37(4)21-12-22-38(5)23-13-24-39(6)25-14-26-40(7)27-15-28-41(8)29-16-30-42(9)31-32-43-33-44(47(50)51)34-45(48)46(43)49/h17,19,21,23,25,27,29,31,33-34,48-49H,10-16,18,20,22,24,26,28,30,32H2,1-9H3,(H,50,51)/b36-19+,37-21+,38-23+,39-25+,40-27+,41-29+,42-31+ |
InChI-Schlüssel |
ZTGCMYPRIIAXFD-LHSBZCSKSA-N |
Isomerische SMILES |
CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC1=C(C(=CC(=C1)C(=O)O)O)O)/C)/C)/C)/C)/C)/C)/C)C |
Kanonische SMILES |
CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCC1=C(C(=CC(=C1)C(=O)O)O)O)C)C)C)C)C)C)C)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



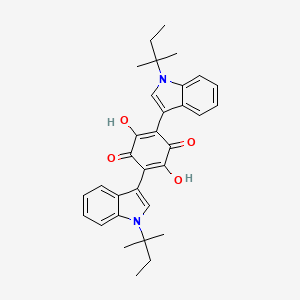
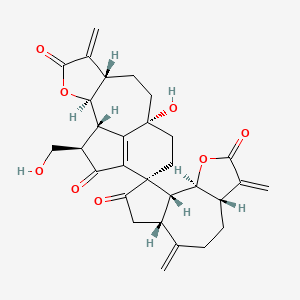
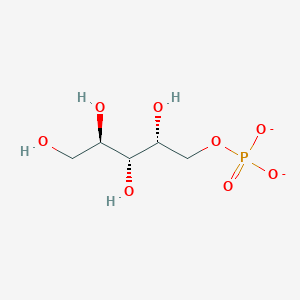
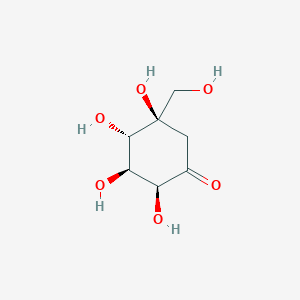

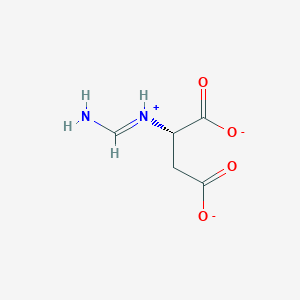
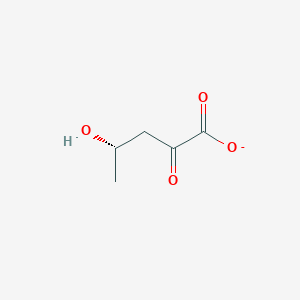
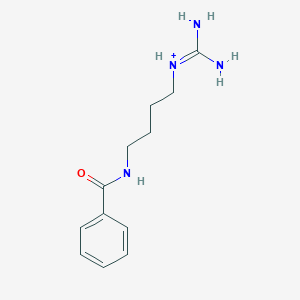

![diethyl (1S,4R,6E,9R,12R,13S,15R,16R)-16-[(4-bromophenyl)carbamoyloxy]-15-(hydroxymethyl)-13-methoxy-3,10-dioxo-2,11,14-trioxabicyclo[10.4.0]hexadec-6-ene-4,9-dicarboxylate](/img/structure/B1265105.png)

![1-[3-(2,2,3-Trimethylcyclopent-3-enyl)cyclohex-3-enyl]ethanol](/img/structure/B1265110.png)
